molecular formula C18H16N4O4 B11021311 ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate

ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate

Cat. No.: B11021311
M. Wt: 352.3 g/mol
InChI Key: ACMQIAHJQZXOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzotriazine ring, which is a tricyclic structure containing nitrogen atoms, and an ethyl ester group attached to a benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Amide or ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazine ring can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The acetyl group may also play a role in enhancing the binding affinity to the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzotriazine ring and the acetyl group allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

ethyl 4-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C18H16N4O4/c1-2-26-18(25)12-7-9-13(10-8-12)19-16(23)11-22-17(24)14-5-3-4-6-15(14)20-21-22/h3-10H,2,11H2,1H3,(H,19,23)

InChI Key

ACMQIAHJQZXOHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.